N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group and a piperazinone moiety, making it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 2-(3-oxopiperazin-2-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The carbonyl group in the piperazinone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable catalyst.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the piperazinone moiety might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
- N-(4-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
- N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, potentially leading to different interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C12H14BrN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) |
InChI Key |
SCQRKLZRHNFUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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